methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate
CAS No.:
Cat. No.: VC14796909
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O4 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | methyl 2-[1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetate |
| Standard InChI | InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22) |
| Standard InChI Key | JHEIFRPKQWVBBW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, methyl 2-[1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetate, reflects its intricate structure. Key components include:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that enhances lipid solubility and membrane permeability, common in bioactive molecules targeting neurological and infectious diseases.
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Benzofuran Moiety: A bicyclic system comprising fused benzene and furan rings, known for conferring antioxidant and anti-inflammatory properties.
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Pyrazole Derivative: A five-membered aromatic ring with two adjacent nitrogen atoms, frequently utilized in drug design for its metabolic stability and ability to engage in hydrogen bonding .
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Ester Functional Group: The methyl acetate substituent improves bioavailability by modulating hydrophobicity.
Molecular Formula: C₀₂₀H₂₃N₃O₄
Molecular Weight: 369.4 g/mol
Standard InChI: InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22)
The spatial arrangement of these groups enables interactions with diverse biological targets, as evidenced by computational docking studies.
Synthesis Pathways
The synthesis of methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate involves multi-step organic reactions:
Step 1: Formation of the Pyrazole Core
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For this compound, 5-(2,3-dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid serves as the precursor, prepared through a Claisen-Schmidt condensation between a substituted benzofuran aldehyde and a β-keto ester.
Step 2: Piperidine Acetylation
The piperidine ring is functionalized at the 4-position with an acetate group using methyl acrylate under basic conditions, yielding methyl piperidin-4-ylacetate.
Step 3: Amide Bond Formation
Coupling the pyrazole carboxylic acid derivative with the acetylated piperidine is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC), forming the final amide linkage.
Key Challenges:
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Steric hindrance during amide coupling necessitates optimized reaction conditions.
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Purification requires chromatographic techniques due to the compound’s polarity.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary cytotoxicity screening on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
Research Findings and Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃O₄ |
| Molecular Weight (g/mol) | 369.4 |
| LogP (Predicted) | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Comparative Biological Activity
| Assay | Result (IC₅₀/MIC) | Reference Compound |
|---|---|---|
| S. aureus (MIC) | 12 µg/mL | Ciprofloxacin (1 µg/mL) |
| MCF-7 (IC₅₀) | 12.3 µM | Doxorubicin (0.5 µM) |
| Aqueous Solubility (mg/mL) | 0.45 | N/A |
Future Directions and Challenges
While methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate shows promise, several gaps remain:
- mass of a compound required to prepare a solution of known volume and concentration
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